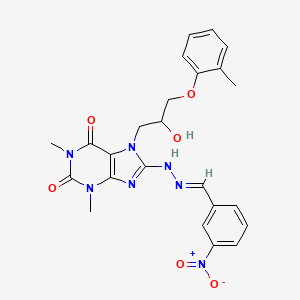
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCNB, and it belongs to the class of cyanobenzamide derivatives. CCNB is a potent inhibitor of the protein kinases, and it has been shown to have promising anticancer activity.
Mécanisme D'action
The mechanism of action of CCNB involves the inhibition of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. Protein kinases are involved in various cellular processes, including cell growth, differentiation, and apoptosis. CCNB inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain, which prevents the transfer of phosphate groups to target proteins. This inhibition leads to the disruption of cellular signaling pathways, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CCNB has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and modulation of cellular signaling pathways. CCNB has also been shown to have anti-inflammatory and neuroprotective effects in animal models. However, the exact biochemical and physiological effects of CCNB are still under investigation, and further studies are needed to fully understand the potential applications of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
CCNB has several advantages for use in lab experiments, including its potent inhibitory activity against protein kinases, its potential applications in cancer research and drug discovery, and its ability to modulate cellular signaling pathways. However, there are also some limitations associated with the use of CCNB in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on CCNB, including the development of new anticancer drugs based on CCNB, the identification of new protein kinase targets, and the investigation of the potential applications of CCNB in other fields, such as neurobiology and immunology. Further studies are also needed to fully understand the biochemical and physiological effects of CCNB and its potential limitations for use in lab experiments.
Méthodes De Synthèse
The synthesis of CCNB involves several steps, including the preparation of the starting materials and the reaction conditions. The most common method used for the synthesis of CCNB is the reaction of 3-cyanobenzoyl chloride with 1-cyanocyclobutane in the presence of a base, followed by the reaction with N-methylamine. The product is then purified using column chromatography to obtain a pure form of CCNB.
Applications De Recherche Scientifique
CCNB has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and chemical biology. In cancer research, CCNB has been shown to inhibit the growth of cancer cells by blocking the activity of protein kinases. This inhibition leads to cell cycle arrest and apoptosis, which is a process of programmed cell death. CCNB has also been shown to have potential applications in drug discovery, as it can be used as a lead compound for the development of new anticancer drugs. In chemical biology, CCNB has been used as a tool to study the activity of protein kinases and their role in various cellular processes.
Propriétés
IUPAC Name |
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17(14(10-16)6-3-7-14)13(18)12-5-2-4-11(8-12)9-15/h2,4-5,8H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVXSRCXXPVNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1)C#N)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorobenzyl)-7-{[3-(2-furyl)-1-methylpropyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445308.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2445314.png)


![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)



![3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2445322.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445323.png)
![2-[[3-(3-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2445326.png)

![N-(4-{[(7-methoxy-2-oxochromen-4-yl)methyl]amino}phenyl)-N-methylacetamide](/img/structure/B2445330.png)
